molecular formula C13H17ClF3N B2808009 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride CAS No. 782504-66-9

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride

Cat. No.: B2808009
CAS No.: 782504-66-9
M. Wt: 279.73
InChI Key: NHFRESSJJYDIME-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 3-trifluoromethyl-benzyl group

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biochemical Research: It can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules.

Industry:

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

    Agrochemicals: The compound’s derivatives may have applications in the development of new agrochemicals.

Mechanism of Action

Target of Action

Similar compounds, such as benzylic halides, typically interact with proteins or enzymes in the body .

Mode of Action

It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride might interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-trifluoromethyl-benzyl chloride from 3-trifluoromethyl-benzyl alcohol using thionyl chloride.

    Nucleophilic Substitution: The 3-trifluoromethyl-benzyl chloride is then reacted with piperidine in the presence of a base such as sodium carbonate to form 2-(3-Trifluoromethyl-benzyl)-piperidine.

    Hydrochloride Formation: The final step involves the conversion of 2-(3-Trifluoromethyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Methyl-substituted piperidine derivatives.

    Substitution: Various substituted benzyl-piperidine derivatives.

Comparison with Similar Compounds

  • 2-(3-Trifluoromethyl-phenyl)-piperidine hydrochloride
  • 2-(3-Trifluoromethyl-benzyl)-morpholine hydrochloride
  • 2-(3-Trifluoromethyl-benzyl)-pyrrolidine hydrochloride

Comparison:

  • Structural Differences: While these compounds share the trifluoromethyl-benzyl group, they differ in the heterocyclic ring (piperidine, morpholine, pyrrolidine).
  • Unique Properties: The presence of the piperidine ring in 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
  • Applications: Each compound may have unique applications based on its structural features, with this compound being particularly suited for central nervous system-related research.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFRESSJJYDIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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